molecular formula C10H4F12O4 B15500663 Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate

Cat. No.: B15500663
M. Wt: 416.12 g/mol
InChI Key: KOFHHTAACWXRFQ-UHFFFAOYSA-N
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Description

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate (CAS 208186-76-9) is a high-purity, fluorinated organic compound offered for specialized research and development purposes. This reagent features a maleate core esterified with two hexafluoroisopropanol (HFIP) units, a functional group known for its strong electron-withdrawing nature and ability to enhance solubility in various media . The compound has a molecular formula of C10H4F12O4 and a molecular weight of 416.12 g/mol . Characterized physical properties include a calculated density of 1.597 g/cm³ and a melting point of 118-120°C . Research Value and Potential Applications: While specific applied research on this exact molecule is not widely published in the searched literature, its structure suggests significant potential in several advanced research fields. Compounds containing the HFIP moiety are recognized as valuable in modern synthetic chemistry, particularly as solvents or additives for analyzing and processing polymers like polyesters and polyamides due to their exceptional solvating power . Furthermore, the structural motif of highly fluorinated esters is frequently explored in the development of novel pharmaceutical candidates and advanced materials, where the incorporation of fluorine can dramatically alter a compound's lipophilicity, metabolic stability, and biological activity . Researchers may investigate this maleate derivative as a building block for complex synthesis, a monomer for specialized polymers, or a component in the formulation of high-performance materials. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, as it is classified as an irritant .

Properties

IUPAC Name

bis(1,1,1,3,3,3-hexafluoropropan-2-yl) but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F12O4/c11-7(12,13)5(8(14,15)16)25-3(23)1-2-4(24)26-6(9(17,18)19)10(20,21)22/h1-2,5-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFHHTAACWXRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)OC(C(F)(F)F)C(F)(F)F)C(=O)OC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate with structurally related fluorinated esters, focusing on molecular features, applications, and inferred properties.

Structural and Functional Differences

Compound Name Backbone Structure Ester Groups Key Applications
This compound Maleate (C₄H₂O₄²⁻) Two HFIP groups Li-S battery electrolytes
Bis(2,2,2-trifluoroethyl) maleate Maleate Two trifluoroethyl (TFE) groups High-performance electrolytes
Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) 2-methylenesuccinate Succinate (C₄H₄O₄²⁻) Two HFIP groups Specialty solvents
Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate Biphenyl-dicarboxylate Two HFIP groups Polymer additives

Key Observations:

  • Fluorination Degree: HFIP esters exhibit higher fluorine content compared to TFE esters, enhancing hydrophobicity and oxidative stability. This makes HFIP-based compounds (e.g., the target maleate) more suitable for high-voltage battery applications than TFE analogs .

Performance in Lithium-Sulfur Batteries

  • Target Maleate vs. Bis(2,2,2-trifluoroethyl) Maleate: The HFIP groups in the former provide superior lithium-ion dissociation and reduced polysulfide shuttle effects due to stronger electron-withdrawing properties. In contrast, TFE esters may degrade faster under high-voltage conditions .
  • Target Maleate vs. Biphenyl-dicarboxylate Analogs: Aromatic backbones (e.g., biphenyl) improve thermal stability but reduce solubility in carbonate-based electrolytes, limiting their utility compared to maleate derivatives .

Thermal and Chemical Stability

  • HFIP esters generally exhibit higher thermal stability (>200°C) than TFE esters (~150°C) due to the bulky, fluorinated isopropyl groups .
  • The unsaturated maleate backbone may introduce vulnerability to radical-initiated degradation compared to fully saturated analogs (e.g., succinate), though this is mitigated by the HFIP groups’ inertness .

Preparation Methods

Oxidative Functionalization Using Sodium Persulfate

The most extensively documented method involves nitroxide-catalyzed oxidative esterification of dialdehydes with HFIP, using sodium persulfate ($$ \text{Na}2\text{S}2\text{O}_8 $$) as a terminal oxidant. This green chemistry approach avoids stoichiometric metal oxidants and enables scalability.

Procedure :

  • Reagents : 4,4′-Biphenyldicarboxaldehyde (1 equiv.), HFIP (10 equiv.), pyridine (10 equiv.), sodium persulfate (10 equiv.), 4-acetamido-TEMPO (0.6 equiv.), and acetonitrile solvent.
  • Conditions : Heating at 50°C for 24–48 hours under continuous stirring.
  • Workup : Sequential extraction with hexane, washing with water and 0.5 M HCl, and drying over $$ \text{Na}2\text{SO}4 $$.

Key Data :

Parameter Value
Conversion Rate 76% (24 h)
Isolated Yield 46%
Purity (GC-MS) >99%

The reaction’s scalability is hindered by moderate yields, attributed to competing side reactions and challenges in isolating the non-polar product.

Alternative Routes: Diels-Alder Cycloaddition

Aqueous Diels-Alder reactions involving maleate derivatives and fluorinated dienophiles have been explored for related compounds. While unverified for bis-HFIP maleate, such methods could theoretically proceed via:

$$
\text{Maleic anhydride} + \text{HFIP-substituted diene} \xrightarrow{\text{H}_2\text{O}/\text{HFIP}} \text{Cycloadduct} \xrightarrow{\text{Hydrolysis}} \text{Bis-HFIP maleate}
$$

Advantages :

  • Water enhances reaction rates through hydrophobic packing.
  • Avoids harsh oxidants.

Limitations :

  • Requires specialized dienes.
  • Limited precedent for fluorinated esters.

Reaction Optimization and Critical Parameters

Solvent Selection

HFIP’s role as both reagent and solvent is pivotal. Its high acidity ($$ \text{p}K_a = 9.3 $$) facilitates protonation of intermediates, while its low nucleophilicity minimizes side reactions. Mixed solvents (e.g., HFIP/acetonitrile) improve reagent solubility without diluting HFIP’s catalytic effect.

Stoichiometry and Catalysis

Doubling HFIP and oxidant equivalents (relative to mono-esterifications) is essential for bis-ester formation. Pyridine acts as a base to neutralize $$ \text{H}2\text{SO}4 $$ byproducts, while 4-acetamido-TEMPO mediates radical oxidation cycles.

Temperature and Time

Elevated temperatures (50°C) accelerate kinetics but risk decomposition. Extending reaction time beyond 24 hours showed diminishing returns, suggesting equilibrium limitations.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (CDCl$$ _3 $$) : Septet at δ 6.05 ppm (HFIP methine), doublets for aromatic protons.
  • $$ ^{19}\text{F NMR} $$ : Doublet at δ -73.06 ppm (CF$$ _3 $$ groups).
  • IR : Sharp carbonyl stretch at 1740 cm$$ ^{-1} $$.

Chromatographic Purity

GC-MS analysis confirms a base peak at m/z 375 (HFIP fragment) and molecular ion at m/z 542.

Challenges and Industrial Feasibility

Yield Limitations

The highest reported yield (46%) remains suboptimal due to:

  • Incomplete conversion of dialdehyde precursors.
  • Losses during hexane extraction.

Solvent Recovery

HFIP’s high cost necessitates recycling. Distillation or adsorption methods are under investigation.

Regulatory Considerations

HFIP’s metabolic byproducts (e.g., glucuronides) require rigorous toxicity profiling for pharmaceutical applications.

Q & A

Q. What strategies address discrepancies in bioactivity data for derivatives of this compound?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and use orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests). Meta-analysis of published IC50 values can identify outliers linked to methodological variability .

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